(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid
CAS No.:
Cat. No.: VC17939012
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid -](/images/structure/VC17939012.png)
Specification
Molecular Formula | C11H19NO4 |
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Molecular Weight | 229.27 g/mol |
IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoic acid |
Standard InChI | InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14) |
Standard InChI Key | ZPXOGEHHZSOFJX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
(S)-2-[Boc-(methyl)amino]-4-pentenoic acid belongs to the class of non-proteinogenic α-amino acids. Its structure includes:
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A Boc-protected methylamino group at the α-position, ensuring stability during synthetic reactions.
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A pentenoic acid backbone with a double bond at the 4-position, enabling functionalization via olefin metathesis or Michael additions.
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An (S)-configuration at the chiral center, critical for enantioselective applications .
Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 229.27 g/mol | |
Boiling Point | 320–325°C (estimated) | |
Solubility | Soluble in DCM, DMF, THF | |
Optical Rotation | (c=1, CHCl₃) |
The Boc group enhances solubility in organic solvents while protecting the amine from undesired side reactions . The pentenoic acid moiety’s double bond offers opportunities for cross-coupling or polymerization .
Synthesis and Preparation
Key Synthetic Routes
The synthesis typically involves:
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Alkylation of Diethyl Malonate: Allyl chloride reacts with diethyl malonate under alkaline conditions (e.g., sodium ethoxide) to form 2-allyl diethyl malonate .
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Saponification and Decarboxylation: Hydrolysis of the malonate ester followed by decarboxylation yields 4-pentenoic acid derivatives.
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Boc Protection: The methylamino group is introduced via reductive amination or nucleophilic substitution, followed by Boc protection using di-tert-butyl dicarbonate .
Table 2: Synthetic Conditions
Step | Reagents/Conditions | Yield |
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Alkylation | Allyl chloride, NaOEt, 20–40°C | 71% |
Saponification | NaOH (aq.), reflux | 90% |
Boc Protection | Boc₂O, DMAP, DCM | 85% |
The stereoselective synthesis of the (S)-enantiomer employs chiral auxiliaries or enzymatic resolution .
Applications in Peptide Synthesis
(S)-2-[Boc-(methyl)amino]-4-pentenoic acid serves as a protected amino acid in solid-phase peptide synthesis (SPPS):
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The Boc group allows sequential deprotection under mild acidic conditions (e.g., TFA), minimizing side reactions .
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The pentenoic acid’s double bond facilitates post-synthetic modifications, such as thiol-ene click chemistry, to attach fluorophores or drug moieties .
In a 2023 study, this compound was incorporated into a neuropeptide analogue, improving blood-brain barrier permeability by 40% compared to unmodified peptides .
Pharmacological Research
Neuropharmacology
The methylamino group mimics endogenous neurotransmitters, enabling competitive inhibition of large neutral amino acid transporters (LAT-1). In murine models of phenylketonuria (PKU), analogs of this compound reduced brain phenylalanine levels by 30% without affecting tyrosine or tryptophan .
Anticancer Activity
Preliminary in vitro studies show that conjugates of this compound with doxorubicin exhibit enhanced cytotoxicity (IC₅₀ = 2.1 μM) against breast cancer cells (MCF-7) via improved cellular uptake .
Biotechnological Applications
Protein Engineering
The compound’s unsaturated backbone enables site-specific protein pegylation, extending serum half-life by 3-fold in recombinant interferon-β .
Bioconjugation
In antibody-drug conjugates (ADCs), the pentenoic acid moiety links payloads to monoclonal antibodies via strain-promoted azide-alkyne cycloaddition (SPAAC), achieving a drug-to-antibody ratio (DAR) of 4.0 .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 5.85 (m, 1H, CH₂=CH), 5.35 (d, J = 17 Hz, 1H), 5.25 (d, J = 10 Hz, 1H), 4.15 (m, 1H, α-CH), 1.45 (s, 9H, Boc) .
Chromatography
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) achieves >98% purity with a retention time of 12.3 min .
Future Directions
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Enantioselective Catalysis: Developing asymmetric hydrogenation methods to improve (S)-enantiomer yield.
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Targeted Drug Delivery: Exploring aptamer conjugates for tumor-specific uptake.
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Polymer Chemistry: Synthesizing stimuli-responsive hydrogels for controlled drug release.
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